molecular formula C12H13BrO3 B8649067 Ethyl 4-(2-bromopropanoyl)benzoate CAS No. 920009-75-2

Ethyl 4-(2-bromopropanoyl)benzoate

Cat. No.: B8649067
CAS No.: 920009-75-2
M. Wt: 285.13 g/mol
InChI Key: LJEUTRDWHPXZEA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromopropanoyl)benzoate is a high-value brominated ester compound serving as a versatile synthetic building block in organic chemistry and drug discovery research. This compound integrates a benzoate ester and a bromopropanoyl moiety, a structure frequently utilized in cross-coupling reactions and as a precursor for more complex molecules. Its molecular framework is common in developing pharmaceutical intermediates and agrochemicals, where such bromoesters act as key electrophiles in carbon-carbon bond forming reactions . As a standard in the modern research laboratory, its production and handling are supported by advanced process control systems to ensure high lot-to-lot consistency and purity . This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for diagnostic, therapeutic, or any form of human use.

Properties

CAS No.

920009-75-2

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl 4-(2-bromopropanoyl)benzoate

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(15)10-6-4-9(5-7-10)11(14)8(2)13/h4-8H,3H2,1-2H3

InChI Key

LJEUTRDWHPXZEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

Ethyl 4-(2-bromopropanoyl)benzoate distinguishes itself from analogous ethyl benzoate derivatives through its unique substituent. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS/Identifier) Substituent Structure Molecular Weight Key Functional Groups Notable Properties/Applications
This compound 2-bromopropanoyl Not reported Bromoalkyl ketone, ester Potential reactivity in substitutions
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide with chloro, phenylcarbamoyl - Sulfonamide, carbamoyl, chloro Antimicrobial activity (MIC 0.45–0.9 mM vs. E. coli)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazinylphenethylamino - Pyridazine, amino Heterocyclic bioactivity (unspecified)
Ethyl 4-(dimethylamino)benzoate Dimethylamino - Tertiary amine High reactivity in resin polymerization
Ethyl 4-[(2-{[(4-bromophenyl)sulfonyl]amino}propanoyl)amino]benzoate (CAS 1008063-39-5) Sulfonamido propanoylamino with bromophenyl 455.32 Sulfonamide, bromophenyl Sulfonamide linkage for drug design

Electronic and Reactivity Profiles

  • Reactivity in Substitutions : The bromine atom offers sites for nucleophilic substitution, contrasting with sulfonamide-linked compounds (e.g., SABA1 and CAS 1008063-39-5), where sulfonyl groups participate in hydrogen bonding or enzymatic interactions .

Preparation Methods

Friedel-Crafts Acylation Followed by Bromination

A foundational approach involves introducing the propanoyl group via Friedel-Crafts acylation on a benzoate precursor, followed by α-position bromination.

Step 1: Synthesis of Ethyl 4-Propanoylbenzoate

  • Substrate : Ethyl benzoate (meta-directing ester group).

  • Reagent : Propanoyl chloride (CH₂CH₂COCl) with AlCl₃ as a Lewis acid.

  • Conditions : Anhydrous dichloromethane, 0–5°C, 6–8 hours.

  • Challenge : The ester group directs acylation to the meta position, but steric or electronic modifications (e.g., using bulky directing groups) can favor para substitution.

  • Yield : ~45–55% due to competing meta-product formation.

Step 2: α-Bromination of the Propanoyl Group

  • Reagent : Bromine (Br₂) with red phosphorus (P₄) as a catalyst.

  • Mechanism : Radical bromination at the α-carbon of the ketone.

    R-CO-CH₂-CH₃+Br2P4R-CO-CHBr-CH₃+HBr\text{R-CO-CH₂-CH₃} + \text{Br}_2 \xrightarrow{\text{P}_4} \text{R-CO-CHBr-CH₃} + \text{HBr}
  • Conditions : Reflux in CCl₄, 6–7 hours.

  • Yield : ~70–80% with >95% regioselectivity.

Optimization Insight : Patent CN103804191A demonstrates that bromination efficiency improves with controlled stoichiometry (1:1.2 ketone-to-Br₂ ratio) and incremental bromine addition to minimize di-bromination.

Direct Acylation with Pre-Brominated Propanoyl Chloride

This route bypasses post-acylation bromination by using 2-bromopropanoyl chloride as the acylating agent.

Synthesis of 2-Bromopropanoyl Chloride

  • Substrate : Propionic acid (CH₃CH₂COOH).

  • Reagents : Sulfur oxychloride (SOCl₂) and bromine (Br₂).

  • Conditions :

    • Chlorination : SOCl₂ reacts with propionic acid to form propanoyl chloride.

    • Bromination : Br₂ introduced with red phosphorus at 85–95°C for 6.5–7.5 hours.

    CH₃CH₂COOHSOCl2CH₃CH₂COClBr2,P4BrCH₂COCl\text{CH₃CH₂COOH} \xrightarrow{\text{SOCl}_2} \text{CH₃CH₂COCl} \xrightarrow{\text{Br}_2, \text{P}_4} \text{BrCH₂COCl}
  • Purity : >98% by distillation (boiling point: 69–70°C under reduced pressure).

Friedel-Crafts Acylation of Ethyl Benzoate

  • Reagent : 2-Bromopropanoyl chloride (BrCH₂COCl).

  • Catalyst : AlCl₃ or FeCl₃.

  • Yield : ~60–65% due to steric hindrance from the bromine atom.

  • Byproduct Mitigation : Use of bromination-resistant reactors (e.g., enamel-lined) prevents corrosion.

Green Chemistry Approaches

Patent CN105481707A highlights solvent recycling and solid catalysts for esterification, which can be adapted for final esterification steps.

Esterification of 4-(2-Bromopropanoyl)Benzoic Acid

  • Catalyst : Neodymium sesquioxide (Nd₂O₃) or Pd/C for hydrogenation steps.

  • Conditions :

    • Dehydrated ethanol, 80–100°C, 4–6 hours.

    • Water entrainers (e.g., toluene) to shift equilibrium via azeotropic distillation.

  • Yield : >99.5% purity with solvent recovery.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Post-Acylation BrominationHigh regioselectivityMulti-step, moderate yields55–70
Pre-Brominated AcylationFewer steps, scalableSteric hindrance reduces acylation efficiency60–65
Green EsterificationEnvironmentally friendly, high purityRequires specialized catalysts>99

Reaction Optimization and Industrial Scalability

Bromination Efficiency

  • Catalyst Loading : Red phosphorus at 5–10 wt% of substrate minimizes Br₂ waste.

  • Temperature Control : Maintaining 85–95°C prevents runaway exothermic reactions.

Esterification Enhancements

  • Solid Catalysts : Nd₂O₃ enables 5–10 reuse cycles without activity loss.

  • Pressure Reduction : Vacuum distillation (20–30 mmHg) isolates the product at lower temperatures, reducing decomposition .

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